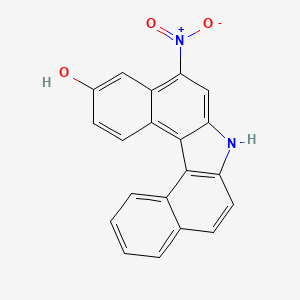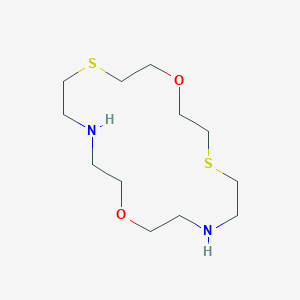
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of diethylene glycol with thiourea in the presence of a base, followed by cyclization with a suitable dihalide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction leads to thiols.
Wissenschaftliche Forschungsanwendungen
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is exploited in various analytical techniques, including spectrophotometry and chromatography.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in the development of metal-based drugs.
Medicine: Its metal-binding properties are explored in chelation therapy for treating metal poisoning. Additionally, it is investigated for its potential in drug delivery systems.
Industry: The compound is used in the extraction and separation of metals from ores and industrial waste. It is also employed in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane exerts its effects primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring provide multiple coordination sites, allowing the compound to effectively encapsulate metal ions. This interaction can influence the reactivity and stability of the metal ions, making the compound valuable in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane can be compared with other crown ethers and macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound, also known as 1,10-Diaza-18-crown-6, has a similar structure but contains only oxygen atoms in the ring. It is widely used in coordination chemistry and ion transport studies.
1,4,7,10,13,16-Hexaoxa-18-crown-6: This crown ether contains six oxygen atoms and is known for its ability to complex with alkali metal ions.
1,4,7,10-Tetraoxa-13,16-dithia-18-crown-6: This compound contains both oxygen and sulfur atoms, similar to this compound, but with a different arrangement of atoms.
The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms, which provides distinct coordination properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
423170-91-6 |
|---|---|
Molekularformel |
C12H26N2O2S2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
1,10-dioxa-4,16-dithia-7,13-diazacyclooctadecane |
InChI |
InChI=1S/C12H26N2O2S2/c1-5-15-6-2-14-4-10-18-12-8-16-7-11-17-9-3-13-1/h13-14H,1-12H2 |
InChI-Schlüssel |
KBFWOVQTXFJHQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCNCCSCCOCCSCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
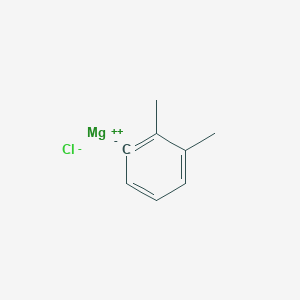
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
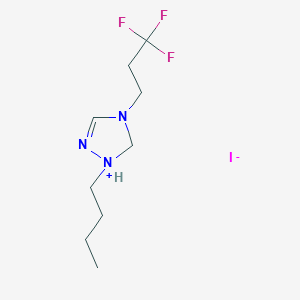

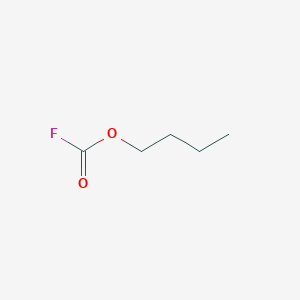
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)

![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)


